molecular formula C14H22O B12777178 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal CAS No. 56013-05-9

2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal

Cat. No.: B12777178
CAS No.: 56013-05-9
M. Wt: 206.32 g/mol
InChI Key: HVDGAAPQCCUWDO-BQYQJAHWSA-N
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Description

. This compound has the molecular formula C14H22O and is characterized by its unique structure, which includes a cyclohexene ring substituted with methyl groups and a butenal group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the aldol condensation of 2,6,6-trimethylcyclohexanone with crotonaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, including those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal
  • 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1-butenal

Uniqueness

2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

56013-05-9

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-enal

InChI

InChI=1S/C14H22O/c1-11(10-15)7-8-13-12(2)6-5-9-14(13,3)4/h7-8,10-11H,5-6,9H2,1-4H3/b8-7+

InChI Key

HVDGAAPQCCUWDO-BQYQJAHWSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(C)C=O

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(C)C=O

Origin of Product

United States

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